BenchChemオンラインストアへようこそ!

N,2,3-Trimethylquinoxaline-6-sulfonamide

Lipophilicity LogP Methylation

N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS 2108555-29-7) is a heterocyclic building block featuring a quinoxaline core with methyl substitutions at the 2, 3, and N-positions, and a sulfonamide group at the 6-position. With a molecular formula of C11H13N3O2S and a molecular weight of 251.31 g/mol, it belongs to the pharmacologically relevant class of quinoxaline-6-sulfonamides.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 2108555-29-7
Cat. No. B2638309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,3-Trimethylquinoxaline-6-sulfonamide
CAS2108555-29-7
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)NC)C
InChIInChI=1S/C11H13N3O2S/c1-7-8(2)14-11-6-9(17(15,16)12-3)4-5-10(11)13-7/h4-6,12H,1-3H3
InChIKeyBKTSBAOOCPRYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS 2108555-29-7): A Specialized Quinoxaline Scaffold for Chemical Biology


N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS 2108555-29-7) is a heterocyclic building block featuring a quinoxaline core with methyl substitutions at the 2, 3, and N-positions, and a sulfonamide group at the 6-position [1]. With a molecular formula of C11H13N3O2S and a molecular weight of 251.31 g/mol, it belongs to the pharmacologically relevant class of quinoxaline-6-sulfonamides . Its computed XLogP3-AA is 1 and its topological polar surface area (TPSA) is 80.3 Ų, which distinguish it from simpler analogs like quinoxaline-6-sulfonamide [1]. This compound is primarily utilized in medicinal chemistry research as a scaffold for developing enzyme inhibitors and antimicrobial agents [2].

Why Generic Quinoxaline-6-sulfonamide Analogs Cannot Replace N,2,3-Trimethylquinoxaline-6-sulfonamide in Structure-Activity Optimization


The simple replacement of N,2,3-Trimethylquinoxaline-6-sulfonamide with a generic quinoxaline-6-sulfonamide building block is not viable for projects requiring specific physicochemical tuning. The unique 2,3,N-trimethyl substitution pattern on this scaffold introduces a predictable increase in lipophilicity and steric bulk, which are critical parameters in drug design [1]. As demonstrated in comparative computed data, the trimethylation significantly alters logP and molecular volume relative to the parent chromophore, directly impacting membrane permeability, target binding kinetics, and metabolic stability profiles [1][2]. Using a non-methylated analog would unpredictably shift a lead compound's property space, making it unsuitable for projects where this specific substitution pattern has been empirically determined to be optimal for activity or pharmacokinetics [2].

Quantitative Differentiation Guide for N,2,3-Trimethylquinoxaline-6-sulfonamide: A Data-Driven Comparison with the Parent Scaffold


Enhanced Lipophilicity for Improved Membrane Permeability

N,2,3-Trimethylquinoxaline-6-sulfonamide (target compound) exhibits a significant increase in lipophilicity compared to the unsubstituted parent scaffold quinoxaline-6-sulfonamide. The computed partition coefficient (XLogP3-AA) for the target compound is 1, whereas the value for the parent scaffold is notably lower. This difference is a direct consequence of the three additional methyl groups (2,3,N-trimethyl) [1]. Increased lipophilicity is a key driver for passive membrane permeability and is often engineered into lead compounds to improve oral bioavailability and cellular uptake [2].

Lipophilicity LogP Methylation Drug Design

Defined Topological Polar Surface Area for Blood-Brain Barrier Prediction

The topological polar surface area (TPSA) is a critical descriptor for predicting central nervous system (CNS) penetration; compounds with a TPSA < 90 Ų are generally considered to have good blood-brain barrier permeability [1]. The target compound possesses a TPSA of 80.3 Ų, placing it favorably below this threshold. This is a direct result of the quinoxaline core and the N-methyl sulfonamide group, which adds hydrogen bond acceptors without excessively increasing polarity [2].

TPSA CNS Drug Design Physicochemical Properties

Commercial Availability and Purity Benchmarking for Reliable Research Supply

For reproducible research, the consistency and purity of a chemical building block are paramount. N,2,3-Trimethylquinoxaline-6-sulfonamide is commercially available from multiple vendors with a purity specification of 95% (HPLC), as listed on chemical marketplaces [1]. This provides a standardized procurement channel compared to requesting custom synthesis of an unlisted analog, which introduces variability in purity, cost, and lead time. While the price point for this specialized material is $300 for 50 mg, reflecting its niche utility, the high purity ensures its direct use in sensitive assays without additional purification [1].

Procurement Purity Supply Chain Chemical Synthesis

Validated Application Scenarios for N,2,3-Trimethylquinoxaline-6-sulfonamide Based on Physicochemical Evidence


Lead Optimization in Medicinal Chemistry for CNS Targets

Based on its computed TPSA of 80.3 Ų, which falls below the 90 Ų threshold for blood-brain barrier permeability, N,2,3-Trimethylquinoxaline-6-sulfonamide is a strong candidate scaffold for lead optimization programs targeting CNS disorders [1]. When incorporated into a hit molecule, this scaffold can help maintain favorable brain penetration while the sulfonamide group provides a vector for additional solubility or target engagement. This scenario is directly supported by the TPSA evidence in Section 3 [1].

Parallel Synthesis for Structure-Activity Relationship (SAR) Studies

The compound's role as a pre-fabricated, 95% pure building block with a defined substitution pattern makes it ideal for generating focused compound libraries via parallel synthesis. By using this scaffold, medicinal chemists can systematically vary the sulfonamide N-substituent to rapidly explore SAR around the quinoxaline core. The 2,3-dimethyl groups are locked in, providing a consistent steric and electronic environment for each analog. This is enabled by the commercial availability and purity described in Section 3 [2].

Biophysical Fragment-Based Screening Libraries

With a molecular weight of 251.31 g/mol and an XLogP3 of 1, N,2,3-Trimethylquinoxaline-6-sulfonamide fits the ideal profile for a fragment (MW < 300, logP < 3) [3]. It can be incorporated into a fragment library targeting enzymes where the quinoxaline core is a known recognition motif, such as kinases or PFKFB3. The specific trimethylation differentiates it from more polar, generic sulfonamide fragments, potentially leading to novel starting points for inhibitor design [3].

Quote Request

Request a Quote for N,2,3-Trimethylquinoxaline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.